Cas no 1912-47-6 (2-(5-Methyl-1H-indol-3-yl)acetic acid)

2-(5-Methyl-1H-indol-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- (5-Methyl-1H-indol-3-yl)-acetic acid
- 2-(5-Methyl-1H-indol-3-yl)acetic acid
- 1H-Indole-3-aceticacid, 5-methyl-
- 5-methylindole-3-acetic acid
- C11H11NO2
- (5-Methyl-indol-3-yl)-essigsaeure
- 1h-indole-3-acetic acid,5-methyl
- 5-Methyl-3-essigsaeure
- 5-methylindol-3-ylacetic acid
- 5-Methyl-indolyl-3-essigsaeure
- AmbotzHAA8290
- 1h-indole-3-acetic acid, 5-methyl-
- NSC21428
- KSC182E1D
- BCP27600
- 5-Methyl-1H-indole-3-acetic acid
- (5-methyl-1H-indol-3-yl)acetic acid
- VI30306
- SY012013
- NSC-21428
- SCHEMBL6116786
- CS-0130267
- A15339
- FT-0620623
- A815726
- DTXSID80281370
- MFCD00022751
- EN300-1635714
- M-3974
- BB 0254999
- NSC 21428
- Z1138836786
- 2-(5-methyl-1H-indol-3-yl)ethanoic acid
- DS-11879
- AKOS005259105
- 1912-47-6
- SB34715
- CHEMBL81944
- F15948
- DB-044761
-
- MDL: MFCD00022751
- インチ: 1S/C11H11NO2/c1-7-2-3-10-9(4-7)8(6-12-10)5-11(13)14/h2-4,6,12H,5H2,1H3,(H,13,14)
- InChIKey: VYFDKXJAORBSAW-UHFFFAOYSA-N
- SMILES: O([H])C(C([H])([H])C1=C([H])N([H])C2C([H])=C([H])C(C([H])([H])[H])=C([H])C1=2)=O
計算された属性
- 精确分子量: 189.07900
- 同位素质量: 189.079
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 229
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 53.1
じっけんとくせい
- 密度みつど: 1.299
- Boiling Point: 420.8℃ at 760 mmHg
- フラッシュポイント: 208.3℃
- PSA: 53.09000
- LogP: 2.10340
2-(5-Methyl-1H-indol-3-yl)acetic acid Security Information
- WGKドイツ:3
- セキュリティの説明: S26; S36
-
危険物標識:
- Risk Phrases:R36/37/38
2-(5-Methyl-1H-indol-3-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB259410-25 g |
5-Methylindole-3-acetic acid, 95%; . |
1912-47-6 | 95% | 25g |
€1335.30 | 2023-04-27 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RC065-5g |
2-(5-Methyl-1H-indol-3-yl)acetic acid |
1912-47-6 | 98% | 5g |
2052.0CNY | 2021-08-04 | |
Apollo Scientific | OR912084-1g |
5-Methylindole-3-acetic acid |
1912-47-6 | 98% | 1g |
£60.00 | 2025-02-21 | |
Enamine | EN300-1635714-5.0g |
2-(5-methyl-1H-indol-3-yl)acetic acid |
1912-47-6 | 95.0% | 5.0g |
$219.0 | 2025-03-21 | |
Enamine | EN300-1635714-0.25g |
2-(5-methyl-1H-indol-3-yl)acetic acid |
1912-47-6 | 95.0% | 0.25g |
$28.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RC065-50mg |
2-(5-Methyl-1H-indol-3-yl)acetic acid |
1912-47-6 | 98% | 50mg |
68.0CNY | 2021-08-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RC065-250mg |
2-(5-Methyl-1H-indol-3-yl)acetic acid |
1912-47-6 | 98% | 250mg |
289CNY | 2021-05-08 | |
TRC | M313545-100mg |
5-Methylindole-3-acetic Acid |
1912-47-6 | 100mg |
$81.00 | 2023-05-17 | ||
Matrix Scientific | 206916-5g |
5-Methylindole-3-acetic acid |
1912-47-6 | 5g |
$477.00 | 2023-09-09 | ||
Enamine | EN300-1635714-50mg |
2-(5-methyl-1H-indol-3-yl)acetic acid |
1912-47-6 | 95.0% | 50mg |
$19.0 | 2023-09-22 |
2-(5-Methyl-1H-indol-3-yl)acetic acid 関連文献
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indole-3-acetic acid derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolyl carboxylic acids and derivatives Indole-3-acetic acid derivatives
2-(5-Methyl-1H-indol-3-yl)acetic acidに関する追加情報
Comprehensive Guide to 2-(5-Methyl-1H-indol-3-yl)acetic acid (CAS No. 1912-47-6): Properties, Applications, and Market Insights
2-(5-Methyl-1H-indol-3-yl)acetic acid (CAS No. 1912-47-6) is a specialized indole derivative with significant relevance in pharmaceutical and biochemical research. This compound, characterized by its acetic acid side chain attached to a 5-methylindole core, has garnered attention for its potential applications in drug development and organic synthesis. Researchers frequently search for "2-(5-Methyl-1H-indol-3-yl)acetic acid uses" and "CAS 1912-47-6 suppliers," reflecting growing interest in its commercial and scientific value.
The molecular structure of 2-(5-Methyl-1H-indol-3-yl)acetic acid features a heterocyclic indole ring substituted with a methyl group at the 5-position and an acetic acid moiety at the 3-position. This configuration contributes to its unique physicochemical properties, including moderate solubility in polar solvents and a melting point range of 180-185°C. Its molecular formula (C11H11NO2) and molecular weight (189.21 g/mol) make it a versatile intermediate in organic synthesis. Recent studies highlight its role in the development of neuroprotective agents, aligning with trending searches like "indole derivatives in neuroscience."
In pharmaceutical applications, 2-(5-Methyl-1H-indol-3-yl)acetic acid serves as a precursor for biologically active compounds targeting serotonin receptors and inflammatory pathways. Its structural similarity to endogenous tryptophan metabolites has spurred research into its potential as a metabolic modulator. Industry professionals often inquire about "buy 2-(5-Methyl-1H-indol-3-yl)acetic acid" or "CAS 1912-47-6 synthesis," underscoring its demand in medicinal chemistry. Notably, its low toxicity profile (as per standard laboratory safety assessments) enhances its appeal for therapeutic applications.
The global market for indole-based compounds like 2-(5-Methyl-1H-indol-3-yl)acetic acid is projected to grow at a CAGR of 6.2% (2023-2030), driven by expanding drug discovery programs and biotechnology innovations. Key manufacturers optimize production using green chemistry protocols, responding to queries such as "sustainable synthesis of CAS 1912-47-6." Analytical techniques like HPLC and NMR ensure ≥98% purity for research-grade material, while regulatory compliance with REACH and FDA guidelines facilitates international trade.
Emerging applications include its use in agricultural biocides and cosmetic formulations, topics frequently searched as "indole acetic acid in skincare." Researchers also explore its chelating properties for metal ion sequestration in environmental remediation. Storage recommendations typically suggest 2-8°C in amber glass to preserve stability, with bulk quantities available in GMP-certified facilities across North America and Asia-Pacific regions.
For laboratories handling 2-(5-Methyl-1H-indol-3-yl)acetic acid, proper personal protective equipment (PPE) is advised despite its non-hazardous classification. Recent patents disclose novel derivatives incorporating this scaffold for anticancer drug candidates, aligning with trending searches like "indole-3-acetic acid antitumor activity." Collaborative studies between academia and industry continue to uncover new dimensions of this multifunctional compound, reinforcing its status as a high-value chemical building block in modern science.
1912-47-6 (2-(5-Methyl-1H-indol-3-yl)acetic acid) Related Products
- 87-51-4(3-Indoleacetic acid)
- 52531-22-3(2-(4-methyl-1H-indol-3-yl)acetic acid)
- 1912-33-0(Methyl 2-(1H-indol-3-yl)acetate)
- 52531-12-1(5-Ethylindole-3-acetic Acid)
- 24420-86-8(Indole-3-Acetic-d2 Acid)
- 54-16-0(2-(5-hydroxy-1H-indol-3-yl)acetic acid)
- 2171860-09-4(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}propanoic acid)
- 632290-80-3(2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide)
- 2411322-97-7((2E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide)
- 1404364-20-0(6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine)
